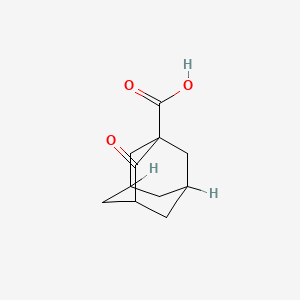

2-Oxoadamantane-1-carboxylic acid

Description

Properties

IUPAC Name |

2-oxoadamantane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c12-9-8-2-6-1-7(3-8)5-11(9,4-6)10(13)14/h6-8H,1-5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CREOOLZKVAFMCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of the Adamantane Framework in Organic Synthesis

The adamantane (B196018) skeleton is a highly sought-after building block in organic synthesis due to its inherent rigidity, lipophilicity, and thermal stability. nih.gov Its three-dimensional and diamond-like structure is often incorporated into larger molecules to impart specific conformational constraints or to act as a bulky directing group. nih.govwikipedia.org

The functionalization of the adamantane core is a key area of research, with methods developed for introducing substituents at both the bridgehead (tertiary) and bridge (secondary) positions. nih.gov The ability to selectively functionalize the adamantane framework allows for the construction of complex molecular architectures with well-defined spatial arrangements.

Overview of Carboxylic Acid Functionalization Within Bridged Systems

The introduction and subsequent modification of carboxylic acid groups within bridged polycyclic systems like adamantane (B196018) are of significant interest to synthetic chemists. nih.gov The carboxylic acid moiety can act as a handle for a variety of chemical transformations, including amide bond formation, esterification, and conversion to other functional groups. capes.gov.brresearchgate.net

In the context of 2-Oxoadamantane-1-carboxylic acid, the presence of the carboxylic acid at a bridgehead position and the ketone at an adjacent bridge position creates a unique electronic and steric environment. This arrangement can influence the reactivity of both functional groups. For instance, the anodic oxidation of adamantane-2-carboxylic acid results in a mixture of products derived from both radical and carbocation intermediates, a different outcome compared to its 1-carboxylic acid counterpart. researchgate.net

An in-depth exploration of the synthetic routes toward this compound and its structural relatives reveals a variety of chemical strategies. These methods often leverage the unique polycyclic structure of the adamantane cage, employing rearrangements and functional group interconversions to achieve the desired substitution patterns.

Derivatives and Analogs of 2 Oxoadamantane 1 Carboxylic Acid: Synthesis and Structural Diversity

Synthesis of 1,2-Disubstituted Adamantanes

The synthesis of adamantanes with substituents at both the bridgehead (C1) and bridge (C2) positions presents a unique chemical challenge. One effective strategy involves the construction of the adamantane (B196018) framework from bicyclic precursors. mdpi.com

A common approach to creating 1,2-disubstituted adamantane systems begins with adamantan-2-one, a close structural relative of 2-oxoadamantane-1-carboxylic acid. For instance, a Lewis acid-promoted Demjanov reaction with ethyl diazoacetate can be used, followed by cleavage with alkaline hydrogen peroxide to yield a dicarboxylic acid derivative. mdpi.com This di-acid can then be converted into various 1,2-disubstituted adamantanes. mdpi.com

Another synthetic route utilizes protoadamantan-4-one as a starting material. Reaction with a Grignard reagent, such as methylmagnesium iodide (MeMgI), produces a mixture of alcohols. mdpi.com These alcohols can then be subjected to a variety of reactions to introduce different functional groups at the C1 and C2 positions. For example, a Ritter reaction on the alcohol yields an acetamide, which can be hydrolyzed to an amine, while treatment with hydrobromic acid can introduce a bromine atom. mdpi.com

The noradamantane-adamantane rearrangement is another powerful tool for synthesizing 1,2-disubstituted adamantyl amines. mdpi.com This method involves subjecting alkyl-substituted (3-noradamantyl)methylene alcohols to a Ritter reaction. The resulting 1-adamantyl carbocation is trapped, leading to acetamides that can be hydrolyzed to the desired 1,2-disubstituted amine products. mdpi.com

Table 1: Selected Synthetic Routes to 1,2-Disubstituted Adamantanes

| Starting Material | Key Reaction(s) | Product Type | Ref |

|---|---|---|---|

| Adamantan-2-one | Demjanov reaction, Peroxide cleavage | 1,2-Dicarboxylic acid derivative | mdpi.com |

| Protoadamantan-4-one | Grignard reaction, Ritter reaction | 1-Alkyl-2-aminoadamantane | mdpi.com |

Keto-Adamantane Carboxylic Acid Isomers (e.g., 4-Oxoadamantane-1-carboxylic acid)

Isomers of this compound, where the keto and carboxyl groups are positioned differently on the adamantane cage, exhibit distinct properties. A notable example is 4-oxoadamantane-1-carboxylic acid (also known as 2-adamantone-5-carboxylic acid). nih.gov This compound serves as a valuable intermediate in organic synthesis, particularly for creating other adamantane-based molecules used in pharmaceuticals and materials science.

The synthesis of 4-oxoadamantane-1-carboxylic acid can be achieved through the oxidation of adamantanone with an appropriate oxidizing agent in an acidic medium.

Table 2: Comparison of Keto-Adamantane Carboxylic Acid Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | IUPAC Name |

|---|---|---|---|---|

| 4-Oxoadamantane-1-carboxylic acid | 56674-87-4 | C11H14O3 | 194.23 g/mol | 4-oxoadamantane-1-carboxylic acid |

| This compound | N/A | C11H14O3 | 194.23 g/mol | This compound |

Data for 4-Oxoadamantane-1-carboxylic acid sourced from PubChem. nih.gov

Adamantane Carbamates and Related Nitrogen-Containing Derivatives

Adamantane carboxylic acids are precursors to a range of nitrogen-containing derivatives, including carbamates and azoles. These derivatives are often synthesized to enhance the lipophilicity, bulk, or conformational rigidity of target molecules in drug and catalyst design. nih.gov

One synthetic protocol involves the triflic acid-promoted decarboxylation of adamantane carbamates. This reaction induces a rearrangement of the adamantane framework to form noradamantane iminium salts, which can then be reduced to the corresponding amines. nih.gov Cyclic carbamates, prepared in two steps from adamantan-1-ol, can serve as the starting materials for this transformation. nih.gov

Furthermore, 1-adamantanecarboxylic acid can react with various azoles (such as 1,2,4-triazole (B32235) and tetrazole) in concentrated sulfuric acid. mdpi.com This reaction proceeds through the formation of an adamantane carbocation at the bridgehead position, which then undergoes substitution with the azole. mdpi.com This method provides a straightforward route to bifunctional, angle-shaped building blocks that are valuable for constructing coordination polymers. mdpi.com

Table 3: Synthesis of Nitrogen-Containing Adamantane Derivatives

| Starting Material | Reagents | Product Type | Ref |

|---|---|---|---|

| Adamantane carbamate | Triflic acid, 1,2,4-trichlorobenzene | Noradamantane methylene (B1212753) amine | nih.gov |

Complex Polycyclic Molecules Derived from Adamantane Carboxylic Acid Scaffolds

The rigid and well-defined tetrahedral geometry of the adamantane core makes adamantane carboxylic acids excellent scaffolds for assembling complex, polycyclic molecules and multivalent systems. nih.gov These scaffolds are particularly useful for studying multivalent ligand-receptor interactions in biological systems. nih.gov

An efficient route to novel 1,3,5,7-tetrasubstituted adamantane derivatives starts from adamantane and proceeds through an eight-step synthesis to yield a tetrafunctionalized product. nih.gov A key intermediate in this sequence is a triethynyl adamantane, which allows for the introduction of carboxylic acid functionalities. nih.gov The final scaffold can possess three arms terminated by activated carboxylic acid derivatives (e.g., NHS-esters) and a fourth arm with a protected amino group, allowing for differential coupling to ligands and reporter molecules. nih.gov

Adamantane-based ligands, such as those derived from 1-adamantanecarboxylic acid and azoles, have been used to prepare both 1D and 2D coordination polymers with metal ions like copper(II) and nickel(II). mdpi.com The resulting metal-organic frameworks (MOFs) demonstrate the utility of adamantane carboxylic acids in creating extended, complex structures. mdpi.com

Beyond coordination polymers, adamantane scaffolds are being explored for the construction of complex polycyclic alkaloid cores. While not directly starting from the acid, the principles of using rigid cages to direct complex cyclizations are shared. For example, a silver(I)-catalyzed enantioselective dearomative cyclization cascade has been developed to rapidly construct the complex tetracyclic core of akuammiline (B1256633) alkaloids from simpler indole (B1671886) derivatives. nih.gov This highlights the broader utility of rigid cyclic structures in the modular synthesis of complex natural product scaffolds. nih.gov

Computational and Theoretical Investigations of 2 Oxoadamantane 1 Carboxylic Acid

Quantum Chemical Studies on Reaction Mechanisms

Quantum chemical calculations are instrumental in elucidating the step-by-step pathways of chemical reactions. For adamantane (B196018) derivatives, these studies can reveal how functional groups are introduced onto the rigid cage and how the molecule might react further. While specific mechanism studies for 2-oxoadamantane-1-carboxylic acid are scarce, research on the functionalization of the adamantane core provides a strong foundation for understanding its chemical behavior. nih.gov

For instance, studies on the enzymatic decarboxylation of similar complex carboxylic acids show that quantum calculations can distinguish between different potential mechanisms, such as nucleophilic attack or 1,3-dipolar cycloaddition. nih.gov These calculations identify key intermediates and transition states, revealing the most energetically favorable reaction pathway. nih.gov

A transition state is the highest energy point along a reaction coordinate, representing the "point of no return" in a chemical transformation. csbsju.edu Identifying the structure and energy of this state is crucial for understanding reaction rates and mechanisms. Computational methods, particularly Density Functional Theory (DFT), are used to locate and characterize these fleeting structures.

In analogous adamantane systems, such as its hydroxylation, DFT calculations have been used to model the reaction pathways. These studies show that the reaction proceeds via a hydrogen atom abstraction, followed by an oxygen rebound step. The transition state for the initial C-H bond cleavage is the rate-determining step. The calculated activation energies for these transition states successfully predict the regioselectivity of the reaction (i.e., whether the tertiary or secondary position is more reactive).

Table 1: Illustrative Energy Profile for Adamantane Hydroxylation. This table, based on analogous reaction data, demonstrates how transition state energies determine reaction outcomes. The lower activation energy for abstraction at the tertiary (3°) position indicates it is the preferred site of reaction.

A Potential Energy Surface (PES) is a multidimensional map that plots a system's energy against its geometric parameters (like bond lengths and angles). libretexts.orglibretexts.org It provides a complete landscape of a reaction, showing reactants, products, intermediates, and transition states as valleys, deeper valleys, smaller valleys, and mountain passes, respectively. csbsju.edulibretexts.org

For a molecule to react, it needs enough energy to overcome the barrier on the PES, which corresponds to the transition state. csbsju.edu The shape of the PES around the minimum energy point determines vibrational frequencies, while the path between minima dictates the reaction mechanism. libretexts.org In complex systems like adamantane, the PES can have many minima corresponding to different stable conformations or isomers. aps.org Computational methods allow chemists to map these surfaces, providing a theoretical framework for understanding conformational changes and reaction dynamics. libretexts.orgaps.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. These simulations are invaluable for understanding how a molecule like this compound would interact with its environment, such as a solvent or a biological receptor. nih.gov

Studies on related adamantane derivatives show that these molecules are often used to increase the lipophilicity of drugs, helping them to interact with and cross cell membranes. nih.gov MD simulations can model these interactions in atomic detail. For example, simulations have been used to study:

Solvation: How solvent molecules (like water) arrange around the adamantane cage and its functional groups. nih.gov

Membrane Interaction: How adamantane derivatives embed themselves within a lipid bilayer, a process critical for drug delivery. nih.govacs.org

Protein Binding: The specific interactions, such as hydrogen bonds and van der Waals forces, that stabilize the binding of an adamantane-containing molecule within a protein's active site. mdpi.com

In one study, MD simulations of a carboxylic acid-modified surface showed that the affinity between the surface and a polymer matrix depends on factors like the density of the acid molecules and the type of polymer. nih.gov Such simulations could predict how this compound might interact with various materials.

Prediction of Reactivity and Selectivity in Adamantane Systems

The adamantane cage has two types of C-H bonds: those at tertiary carbons (bridgeheads) and those at secondary carbons. A key challenge in adamantane chemistry is controlling which position reacts. Computational studies can predict this selectivity.

Theoretical investigations have shown that factors like bond strain and the electronic nature of substituents can be modulated to control reactivity. rsc.org For many reactions, like hydroxylation, the tertiary positions are inherently more reactive due to the stability of the resulting radical or carbocation intermediate. DFT calculations can quantify this difference by comparing the activation energies for reaction at the two sites. A lower activation barrier implies a faster reaction and, therefore, higher selectivity for that position. This predictive power is crucial for designing synthetic routes to specific substituted adamantanes.

Electronic Structure Analysis

The electronic structure of a molecule dictates its fundamental chemical properties. Analysis of the electronic structure of this compound can reveal key information about its reactivity and intermolecular interactions. Computational techniques used for this analysis include:

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density to characterize chemical bonds and non-covalent interactions. In studies of adamantane derivatives, QTAIM has been used to quantify the strength of hydrogen bonds (e.g., N-H···O) and other weak interactions that stabilize crystal structures. mdpi.com For this compound, this could predict how molecules arrange in a solid and the strength of dimer formation through the carboxylic acid groups.

Hirshfeld Surface Analysis: This technique visualizes intermolecular contacts in a crystal. It can highlight the relative importance of different types of interactions, such as hydrogen bonds versus other van der Waals contacts, in holding the crystal lattice together. mdpi.com

Molecular Electrostatic Potential (MEP): An MEP map shows the charge distribution on the surface of a molecule. Red regions indicate negative potential (electron-rich areas, like the carbonyl oxygen), while blue regions show positive potential (electron-poor areas). This map is useful for predicting where a molecule is susceptible to electrophilic or nucleophilic attack and how it will participate in hydrogen bonding.

Table 2: List of Chemical Compounds Mentioned in this Article.

Applications and Pharmacological Potential of 2 Oxoadamantane 1 Carboxylic Acid and Its Derivatives

Role as Intermediates in Medicinal Chemistry and Drug Discovery

2-Oxoadamantane-1-carboxylic acid and its closely related analogues serve as crucial building blocks in the synthesis of a wide array of pharmacologically active compounds. Their unique stereochemical and electronic properties allow for the construction of molecules with enhanced biological activity and optimized pharmacokinetic profiles.

Precursors for Pharmaceutically Active Molecules (e.g., 1,2-annulated adamantane (B196018) heterocyclic derivatives)

Keto-acid and keto-ester derivatives of adamantane are pivotal starting materials for creating 1,2-disubstituted adamantanes, which are themselves precursors to a variety of molecules with pharmacological importance. researchgate.net Specifically, ketoesters such as 2-(2-oxoadamantan-1-yl)acetic acid, a close relative of this compound, offer a synthetic route to 1,2-annulated adamantane heterocyclic derivatives. researchgate.net These compounds, which feature a heterocyclic ring fused to the adamantane core at the 1 and 2 positions, have been designed and synthesized as potent analogues of antiviral drugs like amantadine (B194251) and rimantadine. researchgate.net Research has focused on their activity against the M2 protein of the influenza A virus. researchgate.net Synthetic strategies to create these annulated structures can involve complex multi-step processes, including the rearrangement of related cage structures like noradamantane to form the desired 1,2-disubstituted adamantane framework. mdpi.com

Building Blocks for Human Soluble Epoxide Hydrolase (sEH) Inhibitors (using related adamantanone-carboxylic acid derivatives)

The enzyme soluble epoxide hydrolase (sEH) is a key therapeutic target for managing conditions like hypertension and inflammation, as it metabolizes beneficial epoxyeicosatrienoic acids (EETs). nih.govacs.orgnih.gov Adamantane-containing ureas have been identified as highly potent inhibitors of sEH. nih.gov While many successful inhibitors are based on 1-adamantyl urea (B33335) structures, related adamantanone derivatives have also been explored. The rationale is that the adamantane portion of these inhibitors is often metabolized in vivo through hydroxylation. uq.edu.au Introducing substituents or modifying the adamantane cage, for instance by using an adamantanone core, can alter metabolic stability and physical properties like solubility. uq.edu.au The development of symmetric adamantyl-diureas has led to inhibitors with potencies in the nanomolar range. nih.gov The replacement of the adamantyl group with other aromatic or aliphatic moieties has been shown to dramatically improve pharmacokinetic properties. nih.gov

| Compound Type | Target | Relevance to this compound |

| Adamantyl-ureas | Soluble Epoxide Hydrolase (sEH) | Demonstrates the utility of the adamantane scaffold in potent enzyme inhibition. nih.govnih.gov |

| Adamantyl-diureas | Soluble Epoxide Hydrolase (sEH) | Shows that modifications of the adamantane structure lead to highly potent inhibitors (IC50 = 0.5 nM for one example). nih.gov |

| Adamantanone Derivatives | Soluble Epoxide Hydrolase (sEH) | The ketone functional group, as present in this compound, is explored as a modification to improve drug properties. uq.edu.au |

Contribution to Enhanced Pharmacological Properties (e.g., solubility, bioavailability)

The adamantane moiety is often incorporated into drug candidates to improve their pharmacological profiles. Its lipophilic nature can enhance membrane permeability, while its rigid structure can ensure a precise orientation for binding to a biological target. However, this same lipophilicity can lead to poor water solubility, which presents a challenge for drug formulation and bioavailability. uq.edu.au

Derivatization of adamantane-containing molecules is a common strategy to overcome these limitations. For example, in the case of the potent sEH inhibitor 12-(3-Adamantan-1-yl-ureido)-dodecanoic acid (AUDA), which has limited solubility, converting the carboxylic acid to various esters resulted in compounds with significantly lower melting points and up to five-fold better solubility in oil-based solvents. uq.edu.au This modification led to improved oral bioavailability in animal studies. uq.edu.au Similarly, forming cocrystals of poorly soluble drugs with carboxylic acids is another established method for enhancing solubility and dissolution rates, which can lead to greater bioavailability. nih.govnih.gov Nanotechnology, particularly the use of magnetic nanoparticles, is also being explored to enhance the solubility and delivery of poorly soluble drugs. mdpi.com

Biochemical Research Applications

Beyond their role as precursors in drug synthesis, adamantane derivatives are valuable tools in biochemical research. Due to their potent and often specific inhibitory activity, adamantane-based sEH inhibitors are widely used as chemical probes to study the biological functions of the sEH enzyme and the pathways it regulates. nih.gov For instance, these inhibitors allow researchers to maintain levels of endogenous EETs and investigate their anti-inflammatory, anti-hypertensive, and analgesic effects. acs.orgnih.gov The development of bifunctional adamantane ligands, such as those combining a carboxylic acid and an azole group, has led to the creation of coordination polymers that can act as catalysts in chemical reactions, demonstrating their utility beyond biological systems. mdpi.com

Development of Novel Therapeutic Agents

Derivatives of adamantane carboxylic acids are not just intermediates but are being actively developed as therapeutic agents in their own right. A notable example is the development of a series of adamantane carboxylic acid derivatives as potent inhibitors of diacylglycerol acyltransferase 1 (DGAT1). bohrium.comnih.gov DGAT1 is an enzyme that plays a crucial role in the synthesis of triglycerides, making it a promising target for the treatment of obesity and type 2 diabetes. bohrium.comnih.gov Optimization of this series led to the discovery of a compound that exhibited excellent inhibitory activity (IC50 of 5 nM), good druggability, and favorable safety profiles. bohrium.comnih.gov In preclinical models, this compound significantly reduced plasma triglyceride levels, lowered body weight gain, and improved glucose control in diet-induced obese mice. bohrium.comnih.gov

| Lead Compound Class | Target Enzyme | Therapeutic Area | Key Findings |

| Adamantane Carboxylic Acid Derivatives | Diacylglycerol Acyltransferase 1 (DGAT1) | Obesity, Diabetes | Potent inhibition (IC50 = 5 nM), reduction of plasma triglycerides, and decreased body weight gain in animal models. bohrium.comnih.gov |

Future Directions in Research on 2 Oxoadamantane 1 Carboxylic Acid

Exploration of Novel and Sustainable Synthetic Routes

The development of new, efficient, and environmentally friendly methods for synthesizing 2-oxoadamantane-1-carboxylic acid and its derivatives is a primary research goal. Traditional synthetic methods can be lengthy and often rely on harsh reagents. Future research is focused on modern synthetic strategies that offer higher yields, scalability, and improved safety profiles.

One promising avenue is the application of flow chemistry. The use of mesoreactor flow devices can expedite lab-scale synthesis by simplifying the processing of reactions that involve hazardous reagents or conditions. researchgate.net This approach has been successfully used to prepare the related compound 2-aminoadamantane-2-carboxylic acid, demonstrating its potential for producing adamantane (B196018) derivatives on a larger scale safely and efficiently. researchgate.net

Another key area is the development of direct C-H functionalization reactions. This strategy involves the selective activation and transformation of carbon-hydrogen bonds, which are ubiquitous in organic molecules. Such methods can significantly shorten synthetic sequences. For instance, the reaction of 1-adamantanecarboxylic acid with azoles in concentrated sulfuric acid has been shown to produce novel bifunctional adamantane derivatives in good yields. mdpi.com This demonstrates that even with the deactivating effect of the carboxylic acid group, direct functionalization of the adamantane core is feasible and represents a powerful tool for creating new derivatives. mdpi.com Future work will likely focus on expanding the scope of these C-H functionalization reactions to introduce a wider range of chemical groups onto the this compound scaffold.

Development of Stereoselective and Enantioselective Transformations

While this compound itself is achiral, many of its most promising derivatives, particularly those with biological activity, possess stereocenters. The development of methods to control the stereochemistry of these derivatives is crucial, as different stereoisomers can have vastly different biological effects.

Future research will increasingly focus on stereoselective and enantioselective transformations. This involves using chiral catalysts or reagents to favor the formation of one specific stereoisomer over others. A key challenge is the rigid and symmetric nature of the adamantane cage. However, strategies applied to other rigid bicyclic systems offer a blueprint for success. For example, facially selective hydroboration of a 5-methylidene[2.2.1]bicyclic intermediate has been achieved with high diastereomeric excess using a catalytic methodology. nih.gov Applying similar principles of catalyst-controlled facial selectivity to reactions involving derivatives of this compound could provide access to enantiomerically pure compounds that are currently difficult to obtain. The ability to selectively synthesize specific enantiomers or diastereomers will be critical for developing more potent and selective therapeutic agents.

Rational Design and Synthesis of Advanced Biologically Active Compounds

The rational design of new bioactive molecules is a cornerstone of modern drug discovery. nih.gov The adamantane scaffold is an excellent starting point for this process due to its conformational rigidity and lipophilicity, which can enhance a drug's interaction with biological targets and improve its pharmacokinetic properties. Future research will build upon existing knowledge to design and synthesize more advanced compounds derived from this compound.

This process involves using structural information from a biological target, such as an enzyme or receptor, to design molecules that fit precisely into its active site. purdue.edu For example, based on crystal structures, polar functional groups can be strategically installed on a scaffold to engage specific active site residues, leading to improved enzymatic inhibition. purdue.edu Adamantane-linked derivatives have already shown potent urease inhibitory activity, with some compounds being significantly more active than the standard inhibitor, thiourea. mdpi.com The synthesis of novel adamantane derivatives with antimicrobial properties is also an active area of research. mdpi.combelnauka.by

Future work will involve creating libraries of this compound derivatives with diverse functional groups to screen against a wide range of biological targets. The insights gained from these studies will guide the synthesis of second and third-generation compounds with enhanced potency and specificity.

Table 1: Examples of Biologically Active Adamantane Derivatives and Their Applications This table is interactive. You can sort and filter the data.

| Adamantane Derivative Class | Target/Application | Research Finding | Citation |

|---|---|---|---|

| Adamantane-linked hydrazine-1-carbothioamides | Urease Inhibition | Compounds exhibited potent activity with IC₅₀ values as low as 1.20 µM, significantly outperforming the standard thiourea. | mdpi.com |

| 2-Azanorbornane-dicarboxylic acid (conformationally restricted analogue) | Glutamic Acid Analogue | Designed to mimic the folded conformation of glutamic acid for neurological research. | nih.gov |

| Adamantane-1-carboxylic acid hydrazide-hydrazones | Antimicrobial Agents | Certain derivatives showed high antibacterial potential against Gram-positive bacteria. | mdpi.com |

| 2-Aminoadamantane-2-carboxylic acid | Amino Acid Transport Inhibitor | Possesses unique physiochemical properties for inhibiting the transport of amino acids. | researchgate.net |

Integration with Advanced Computational Modeling for Structure-Activity Relationship Studies

Computational chemistry is an indispensable tool in modern drug discovery, allowing researchers to predict the properties of molecules before they are synthesized, thereby saving significant time and resources. nih.gov The integration of advanced computational modeling with the synthesis of this compound derivatives represents a major future direction.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique in this area. nih.gov QSAR models are mathematical equations that correlate the structural features of a set of molecules with their biological activity. nih.govresearchgate.net By developing a reliable QSAR model, researchers can predict the activity of new, unsynthesized derivatives and prioritize the most promising candidates for synthesis. nih.gov These models use molecular descriptors—numerical representations of a molecule's structure—to establish this relationship. nih.gov

Molecular docking is another powerful computational method. It simulates the interaction between a ligand (such as a this compound derivative) and the binding site of a protein. mdpi.commdpi.com This allows researchers to visualize how the molecule fits into the target, identify key interactions like hydrogen bonds, and understand the structural basis for its activity. mdpi.com For example, docking studies have been used to elucidate the binding mode of adamantane derivatives in the active site of the urease enzyme. mdpi.com

Future research will rely heavily on these integrated "in silico" approaches. By combining different computational techniques like 3D-QSAR, CoMFA (Comparative Molecular Field Analysis), and molecular dynamics simulations, scientists can build highly predictive models. mdpi.com These models will guide the rational design of novel this compound derivatives with tailored properties for specific therapeutic applications, from anticancer agents to novel antibiotics. researchgate.net

Table 2: Overview of Computational Models in Drug Design This table is interactive. You can sort and filter the data.

| Model/Technique | Description | Key Parameters | Purpose | Citation |

|---|---|---|---|---|

| QSAR (Quantitative Structure-Activity Relationship) | Correlates molecular descriptors with biological activity using mathematical models (e.g., MLR, PLS). | R² (Coefficient of Determination), Q² (Cross-validated R²), RMSE (Root Mean Squared Error) | To predict the biological activity of new compounds and understand the mechanism of action. | nih.govnih.govresearchgate.net |

| CoMFA (Comparative Molecular Field Analysis) | A 3D-QSAR technique that relates the 3D steric and electrostatic fields of molecules to their biological activity. | Q², R²ncv (non-cross-validated R²), R²pred (predictive R²) | To create a 3D map showing where structural modifications would increase or decrease activity. | mdpi.com |

| CoMSIA (Comparative Molecular Similarity Indices Analysis) | A 3D-QSAR technique similar to CoMFA but also includes hydrophobic, H-bond donor, and H-bond acceptor fields. | Q², R²ncv, R²pred | Provides a more detailed 3D map for rational drug design compared to CoMFA. | mdpi.com |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. | Binding Energy (e.g., kcal/mol), IC₅₀ (Half maximal inhibitory concentration) | To understand binding modes, identify key interactions, and screen virtual libraries of compounds. | nih.govmdpi.com |

| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules over time. | RMSD (Root-mean-square deviation), Interaction energy | To study the stability of the ligand-receptor complex and changes in protein conformation upon binding. | mdpi.com |

Q & A

Q. What are the standard synthesis protocols for 2-Oxoadamantane-1-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Common synthesis methods include oxidation of adamantane derivatives and flow-based catalytic processes. For example, flow chemistry using mesoreactors can enhance safety and scalability by controlling hazardous reagent combinations (e.g., strong oxidizers) while maintaining high yields . Key parameters include:

- Catalysts : Transition metals (e.g., Pd or Ru) for selective oxidation.

- Temperature : Optimized between 60–100°C to avoid side reactions.

- Purification : Recrystallization from polar solvents (e.g., ethanol/water mixtures) or column chromatography.

Validate purity via HPLC or GC-MS, as impurities may arise from incomplete oxidation or byproduct formation .

Q. What safety precautions are critical during handling and storage of this compound?

- Methodological Answer :

- Handling : Use PPE (nitrile gloves, safety goggles), and avoid dust/aerosol formation via enclosed systems or wet handling. Ensure local exhaust ventilation .

- Storage : Keep in airtight containers at room temperature in a dry environment. Incompatible with strong acids/bases and oxidizing agents .

- Spill Management : Absorb spills with inert materials (diatomaceous earth) and decontaminate surfaces with ethanol .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm structural integrity, with adamantane-related peaks typically appearing in the δ 1.5–2.5 ppm range for protons and δ 25–40 ppm for carbons .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., CHO, MW 194.23 g/mol) .

- X-ray Crystallography : Resolves stereochemical details for crystalline derivatives .

Q. How does the stability of this compound vary under different pH and temperature conditions?

- Methodological Answer :

- Stability : Stable at neutral pH and room temperature. Degrades under extreme pH (<2 or >12) or prolonged exposure to heat (>100°C), forming ketones or decarboxylated products .

- Testing Protocol : Accelerated stability studies using HPLC to monitor degradation products under stress conditions (e.g., 40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. What mechanistic insights explain the selectivity of catalytic oxidation reactions in synthesizing this compound?

- Methodological Answer :

- Oxidation Pathways : Adamantane derivatives undergo regioselective oxidation at bridgehead positions due to steric and electronic effects. Metal catalysts (e.g., RuO) favor ketone formation, while controlled O or HO systems promote carboxylic acid generation .

- Kinetic Studies : Use in situ FTIR or Raman spectroscopy to track intermediate formation (e.g., adamantanone) and optimize reaction time .

Q. How should researchers address contradictions in reported toxicity and ecological data for adamantane-based carboxylic acids?

- Methodological Answer :

- Data Gaps : Existing SDS lack ecotoxicological data (e.g., LC, biodegradability) . Perform standardized assays:

- Acute Toxicity : Use Daphnia magna or Danio rerio models for aquatic toxicity.

- Soil Mobility : Column chromatography experiments to assess adsorption coefficients (K).

- Contradictions : Cross-reference SDS from multiple suppliers (e.g., MedChemExpress vs. Indagoo) and validate via in-house testing .

Q. What are the potential degradation products of this compound under high-temperature conditions, and how can they be identified?

- Methodological Answer :

- Pyrolysis Products : Thermal decomposition (>200°C) yields CO, adamantanone, and polycyclic aromatic hydrocarbons (PAHs). Analyze via GC-MS or TGA-FTIR .

- Mitigation : Use inert atmospheres (N) during high-temperature reactions to minimize degradation .

Q. Which in vitro or in vivo models are suitable for evaluating the bioactivity of this compound derivatives?

- Methodological Answer :

- Antiviral Assays : Test against influenza A (H1N1) in MDCK cells, leveraging adamantane’s known M2 ion channel inhibition .

- Neuroprotection : Use SH-SY5Y neuronal cells to assess amyloid-beta aggregation inhibition, relevant to Alzheimer’s research .

- Dosing : Optimize solubility in DMSO/PBS mixtures for in vivo pharmacokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.